[3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves a multi-step process. One efficient method reported involves a catalyst-free, one-pot, three-component condensation reaction. This procedure includes the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80°C . This method is advantageous due to its less reaction time, easy work-up, and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, purity, and yield on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the isoxazole ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the isoxazole ring.
Scientific Research Applications
3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound, known for its electron-rich azole ring with an oxygen atom next to the nitrogen.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities and structural similarities.
Uniqueness
What sets 3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE apart is its unique combination of the isoxazole ring with a nitrophenyl group and a piperidino methanone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H20N4O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
[3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H20N4O4/c1-12-6-8-23(9-7-12)20(25)16-11-17(21-19-18(16)13(2)22-28-19)14-4-3-5-15(10-14)24(26)27/h3-5,10-12H,6-9H2,1-2H3 |
InChI Key |
NAPHHVWZGARGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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